molecular formula C13H8F3NO2 B1609738 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene CAS No. 194874-02-7

1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene

Cat. No.: B1609738
CAS No.: 194874-02-7
M. Wt: 267.2 g/mol
InChI Key: MNRHYFIIKHIWET-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene typically involves the nitration of 3-(trifluoromethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

3-(trifluoromethyl)benzene+HNO3This compound+H2O\text{3-(trifluoromethyl)benzene} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} 3-(trifluoromethyl)benzene+HNO3​→this compound+H2​O

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group and trifluoromethyl group influence the reactivity and orientation of the substitution.

    Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the nitro and trifluoromethyl groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 1-(3-Aminophenyl)-3-(trifluoromethyl)benzene.

    Substitution: Various halogenated derivatives depending on the substituent and reaction conditions.

Scientific Research Applications

1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within the body.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)-3-(trifluoromethyl)benzene: Similar structure but with the nitro group in the para position.

    1-(2-Nitrophenyl)-3-(trifluoromethyl)benzene: Similar structure but with the nitro group in the ortho position.

    1-(3-Nitrophenyl)-4-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the para position.

Uniqueness

1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene is unique due to the specific positioning of the nitro and trifluoromethyl groups, which can influence its chemical reactivity and physical properties. The meta positioning of the nitro group relative to the trifluoromethyl group can result in distinct electronic effects, affecting the compound’s behavior in various chemical reactions and applications.

Properties

IUPAC Name

1-(3-nitrophenyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)17(18)19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRHYFIIKHIWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444116
Record name 1-(3-nitrophenyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194874-02-7
Record name 1-(3-nitrophenyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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